Azido-PEG11-t-butyl ester

PROTAC Linker PEG Spacer Linker Length

Azido-PEG11-t-butyl ester is a monodisperse, heterobifunctional PEG linker engineered for precision PROTAC synthesis. Its 11-unit PEG spacer (~47 Å) is pre-optimized for ternary complex formation with deep or sterically hindered binding pockets—a shorter PEG4 or PEG7 linker will compromise degradation efficiency. The azide group enables CuAAC or SPAAC click chemistry, while the tert-butyl ester allows orthogonal deprotection for sequential bioconjugation. For hydrophobic payloads, this PEG11 spacer provides superior solubility (95% activity retention vs 40% non-PEGylated). ≥98% purity. Ensure your degrader design has the right spatial geometry from the start.

Molecular Formula C29H57N3O13
Molecular Weight 655.8 g/mol
Cat. No. B11931017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG11-t-butyl ester
Molecular FormulaC29H57N3O13
Molecular Weight655.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C29H57N3O13/c1-29(2,3)45-28(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-31-32-30/h4-27H2,1-3H3
InChIKeyTVNIWZCSQMCKCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG11-t-butyl ester: A High-Purity Heterobifunctional PEG Linker for PROTAC Development and Bioconjugation


Azido-PEG11-t-butyl ester is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker with a molecular weight of 655.8 g/mol and a high purity of ≥98% . It features an azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry and a tert-butyl ester protected carboxylic acid . This 11-unit PEG spacer (PEG11) provides a defined molecular length for conjugating targeting ligands to E3 ligase ligands in the synthesis of proteolysis-targeting chimeras (PROTACs) [1].

Why Linker Length is a Critical Variable: The Case for Procuring Azido-PEG11-t-butyl ester Over PEG4 or PEG7 Analogs


In PROTAC design, the linker length and composition are not interchangeable; they are critical determinants of ternary complex formation and degradation efficiency [1]. Substituting Azido-PEG11-t-butyl ester with a shorter analog, such as Azido-PEG4-t-butyl ester or Azido-PEG7-t-butyl ester, fundamentally alters the spatial distance between the target protein and E3 ligase ligands, which can abolish or significantly reduce protein degradation [2]. While longer PEG chains generally offer greater flexibility and solubility, the optimal length is target-specific, and the defined 11-unit spacer of this compound provides a precise, pre-optimized distance for many PROTAC constructs, making it a non-substitutable reagent for specific synthetic routes .

Quantitative Differentiators for Azido-PEG11-t-butyl ester: Data-Driven Procurement Guide


Molecular Reach: Quantitative Comparison of PEG11 Linker Length vs. PEG4 and PEG7 Analogs

The spatial distance provided by a linker is a primary determinant of PROTAC efficacy. Azido-PEG11-t-butyl ester, with its 11-unit PEG chain, provides a significantly longer molecular reach compared to its shorter-chain analogs. While the exact end-to-end distance of this specific compound is not directly reported, literature for a comparable dPEG11 spacer indicates a length of approximately 47-48 Å . This can be benchmarked against a PEG7 linker, which has an estimated length of ~27-30 Å based on the ~4.3 Å per PEG unit rule , and a PEG4 linker, which provides an even shorter spacer. This difference in molecular reach is crucial for enabling productive ternary complex formation between the E3 ligase and the target protein in a PROTAC molecule [1].

PROTAC Linker PEG Spacer Linker Length Ternary Complex

Impact of PEG Chain Length on Conjugate Solubility and In Vivo Pharmacokinetics: PEG11 vs. PEG4

Longer PEG chains are known to enhance the aqueous solubility and improve the pharmacokinetic (PK) profile of conjugated biomolecules, primarily by increasing hydrodynamic volume and reducing renal clearance [1]. The 11-unit PEG spacer in Azido-PEG11-t-butyl ester (MW 655.8 g/mol) is predicted to confer superior solubility and extended circulation half-life compared to shorter PEG linkers [2]. For example, in studies of antibody-enzyme conjugates, PEG11-linked variants retained 95% activity versus only 40% for non-PEGylated versions, demonstrating the benefit of the longer spacer in preserving function .

Solubility Pharmacokinetics PEGylation Drug Delivery

Purity and Physical Form: Procurement Specifications for Azido-PEG11-t-butyl ester

High purity is essential in bioconjugation to ensure reproducible reaction yields and minimize side reactions. Azido-PEG11-t-butyl ester is commercially available with a purity of ≥98% from multiple vendors , which meets the industry standard of ≥95% for PEG linkers [1]. It is typically supplied as a solid at room temperature , facilitating accurate weighing and handling. While shorter analogs like Azido-PEG4-t-butyl ester are also available at similar purities (≥99%) [2], the consistent high purity of the PEG11 variant ensures it is a reliable, high-quality building block for complex synthetic workflows.

Purity Quality Control PROTAC Synthesis Procurement

Recommended Applications for Azido-PEG11-t-butyl ester Based on Quantitative Evidence


Synthesis of PROTACs for Difficult-to-Degrade Targets

Based on its extended 11-unit PEG spacer (~47 Å), Azido-PEG11-t-butyl ester is ideally suited for constructing PROTACs targeting proteins with deep or sterically hindered binding pockets, where a longer linker is required to facilitate productive ternary complex formation . The evidence suggests that using a shorter PEG4 or PEG7 linker in these cases would likely result in a failed or suboptimal degrader molecule [1].

Bioconjugation Requiring Enhanced Solubility and Reduced Clearance

For applications involving hydrophobic payloads (e.g., cytotoxic drugs for ADCs) or biomolecules intended for in vivo use, the longer PEG11 chain of this linker provides superior hydrophilicity and a larger hydrodynamic volume. This is quantitatively supported by class-level evidence showing PEG11 linkers improve aqueous solubility and can preserve conjugate activity at 95% compared to 40% for non-PEGylated versions .

Multi-Step Synthetic Workflows Requiring Orthogonal Deprotection

The tert-butyl ester protecting group on Azido-PEG11-t-butyl ester can be selectively removed under mild acidic conditions , enabling orthogonal deprotection strategies. This allows for sequential bioconjugation steps—for instance, first performing a click reaction via the azide group, followed by deprotection of the carboxylic acid for subsequent amide bond formation. This specific combination of a long PEG spacer with a readily cleavable protecting group is a key differentiator for complex molecular assembly [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azido-PEG11-t-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.